molecular formula C22H23N3O3S2 B2931732 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide CAS No. 1207048-48-3

3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide

Cat. No. B2931732
CAS RN: 1207048-48-3
M. Wt: 441.56
InChI Key: AVZSIRMQCNJYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide, commonly known as MPPT, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MPPT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Enantioselective Catalysis

Piperazine derivatives have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the critical role of the arene sulfonyl group for high enantioselectivity. This showcases their potential in synthetic chemistry for achieving high yields and selectivities across a broad range of substrates, highlighting their application in the synthesis of enantiomerically pure compounds (Zhouyu Wang et al., 2006).

Antimicrobial and Antifungal Agents

Novel piperazine derivatives have been synthesized, demonstrating significant in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. This research underscores the potential of piperazine-based compounds in the development of new antimicrobial agents, offering a pathway to address antibiotic resistance (B. Krishnamurthy et al., 2011).

Chelation and Complexation Chemistry

The sulfomethylation of piperazine and related macrocycles, leading to the formation of complex chelates, demonstrates the utility of such structures in the development of new chelating agents. These agents can be used in various applications, including medical imaging, drug delivery, and as ligands in coordination chemistry (J van Westrenen & A D Sherry, 1992).

Proton-Transfer Compounds

The study of proton-transfer compounds involving piperazine shows the importance of such structures in understanding hydrogen bonding and crystal engineering. This research provides insights into the design of materials with specific optical, electrical, or mechanical properties (Graham Smith et al., 2011).

Serotonin and Dopamine Receptors

Carboxamide and sulfonamide derivatives of piperazine have been identified as having high affinities for serotonin and dopamine receptors, indicating their potential as novel therapeutic agents for psychiatric disorders. This highlights the application of piperazine derivatives in the development of drugs targeting the central nervous system (C. Park et al., 2010).

Adenosine Receptor Antagonists

The development of adenosine A2B receptor antagonists based on piperazine-1-sulfonylphenylxanthines illustrates the potential of piperazine derivatives in the treatment of diseases mediated by adenosine receptors, such as inflammatory and cardiovascular diseases (T. Borrmann et al., 2009).

Metabolic Studies

Research on the metabolism of piperazine-carbodithioic acid derivatives in rats provides valuable information on the pharmacokinetics and potential toxicity of such compounds. This is crucial for the development of safe and effective drugs (Xiaomei Jiang et al., 2007).

properties

IUPAC Name

3-[4-(3-methylphenyl)piperazin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-17-6-5-9-19(16-17)24-11-13-25(14-12-24)30(27,28)20-10-15-29-21(20)22(26)23-18-7-3-2-4-8-18/h2-10,15-16H,11-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZSIRMQCNJYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.